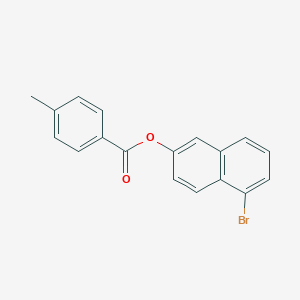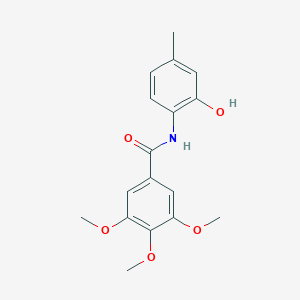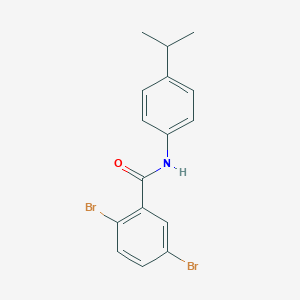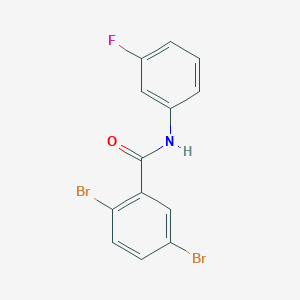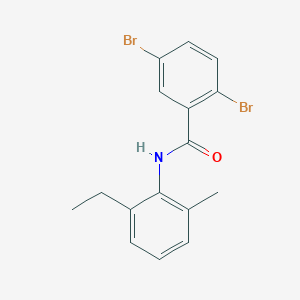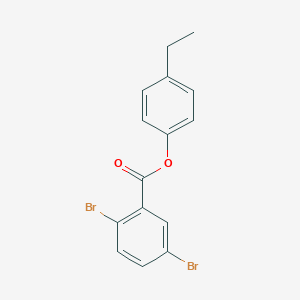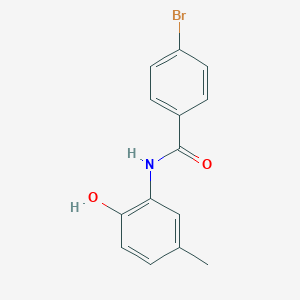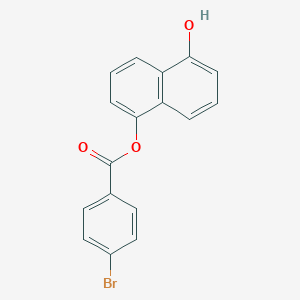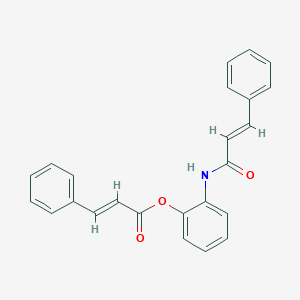
2-(Cinnamoylamino)phenyl 3-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cinnamoylamino)phenyl 3-phenylacrylate, also known as CAPPA, is a compound with potential applications in the field of medicinal chemistry. It is a derivative of cinnamic acid and has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(Cinnamoylamino)phenyl 3-phenylacrylate is not fully understood. However, it has been proposed that 2-(Cinnamoylamino)phenyl 3-phenylacrylate exerts its anti-inflammatory and antioxidant effects by inhibiting the nuclear factor kappa B (NF-κB) pathway and activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. 2-(Cinnamoylamino)phenyl 3-phenylacrylate also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
2-(Cinnamoylamino)phenyl 3-phenylacrylate has been found to modulate various biochemical and physiological processes in vitro and in vivo. It reduces the production of reactive oxygen species (ROS) and nitric oxide (NO) in LPS-stimulated macrophages. It also decreases the expression of matrix metalloproteinases (MMPs) and increases the expression of tissue inhibitors of metalloproteinases (TIMPs) in cancer cells, which inhibits tumor invasion and metastasis. Moreover, 2-(Cinnamoylamino)phenyl 3-phenylacrylate has been found to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Cinnamoylamino)phenyl 3-phenylacrylate has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high stability and solubility in aqueous and organic solvents. However, 2-(Cinnamoylamino)phenyl 3-phenylacrylate has some limitations as well. It is relatively expensive compared to other anti-inflammatory and anticancer agents, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the research on 2-(Cinnamoylamino)phenyl 3-phenylacrylate. Firstly, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, the pharmacokinetics and pharmacodynamics of 2-(Cinnamoylamino)phenyl 3-phenylacrylate need to be investigated to determine its optimal dosage and administration route. Thirdly, the efficacy and safety of 2-(Cinnamoylamino)phenyl 3-phenylacrylate need to be evaluated in animal models and clinical trials. Finally, the potential of 2-(Cinnamoylamino)phenyl 3-phenylacrylate as a lead compound for the development of novel anti-inflammatory and anticancer drugs should be explored.
Conclusion:
In conclusion, 2-(Cinnamoylamino)phenyl 3-phenylacrylate is a promising compound with potential applications in the field of medicinal chemistry. It exhibits anti-inflammatory, antioxidant, and anticancer properties, and its synthesis method is simple and efficient. However, more research is needed to fully understand its mechanism of action, evaluate its efficacy and safety, and explore its potential as a lead compound for drug development.
Synthesemethoden
2-(Cinnamoylamino)phenyl 3-phenylacrylate can be synthesized using a simple one-pot reaction between cinnamic acid and 2-aminobenzophenone. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane. The product is obtained in good yield and high purity by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(Cinnamoylamino)phenyl 3-phenylacrylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. It also shows antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, 2-(Cinnamoylamino)phenyl 3-phenylacrylate has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
Molekularformel |
C24H19NO3 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
[2-[[(E)-3-phenylprop-2-enoyl]amino]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H19NO3/c26-23(17-15-19-9-3-1-4-10-19)25-21-13-7-8-14-22(21)28-24(27)18-16-20-11-5-2-6-12-20/h1-18H,(H,25,26)/b17-15+,18-16+ |
InChI-Schlüssel |
REZCGSGVUQHFQU-YTEMWHBBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OC(=O)/C=C/C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC(=O)C=CC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC(=O)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



